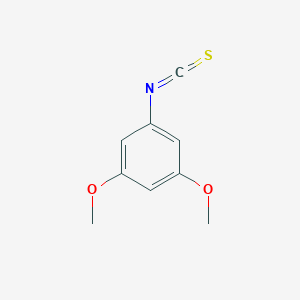

3,5-Dimethoxyphenyl isothiocyanate

Vue d'ensemble

Description

3,5-Dimethoxyphenyl isothiocyanate: is an organic compound with the molecular formula C₉H₉NO₂S and a molecular weight of 195.24 g/mol . It is characterized by the presence of two methoxy groups attached to a phenyl ring, along with an isothiocyanate functional group. This compound is known for its applications in various fields, including synthetic chemistry and biological research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxyphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxyaniline with thiophosgene (CSCl₂) under controlled conditions . The reaction typically proceeds as follows: [ \text{3,5-Dimethoxyaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves the use of primary amines and carbon disulfide (CS₂) in the presence of a base, followed by oxidation . This method is preferred for large-scale synthesis due to its efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The -N=C=S group in 3,5-dimethoxyphenyl isothiocyanate enables reactions with nucleophiles such as amines, alcohols, and hydrazines.

Example Reaction with Hydrazines

Reaction with phenylhydrazine forms thiourea derivatives via cyclocondensation:

textThis compound + Acetone hydrazone → 1,3,4,6-Oxatriazepine-5(2H)-thione

Conditions : Reflux in dry acetone, 3–5 hours.

Yield : 29–75% (dependent on substituents) .

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetone hydrazone | Oxatriazepinethione | 71 | Dry acetone, reflux |

| N-Alkyl hydrazines | 1,2,4-Triazoline-5-thiones | 42–61 | PhH, reflux |

Cyclocondensation with Carbonyl Compounds

The compound participates in heterocycle formation via cyclocondensation.

Reaction with Ethoxycarbonyl Hydrazine

Forms 4-acyl-1,2,4-triazoline-5-thiones:

textThis compound + Ethoxycarbonyl hydrazine → Triazolinethione derivative

Key Insight : Microwave-assisted synthesis reduces reaction time to 3 minutes (90°C) with 89% yield .

Desulfurization Reactions

Desulfurization protocols convert thiocarbonyl groups into carbonyl analogs.

Microwave-Assisted Desulfurization

Using DMT/NMM/TsO⁻ as a desulfurating agent:

| Reagent System | Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| DMT/NMM/TsO⁻/CS₂ | Phenethylamine | Isothiocyanate | 89 | 90°C, 3 min |

Thiourea Formation

Reaction with aromatic amines yields thiourea derivatives with biological relevance:

textThis compound + 4-Chloro-2-fluoroaniline → 1-(4-Chloro-2-fluorophenyl)-3-(3,5-dimethoxyphenyl)thiourea

Conditions : Dichloromethane, room temperature.

Purification : Recrystallization or column chromatography.

Reactivity with Alcohols and Thiols

Forms thiolcarbamates and dithiocarbamates under basic conditions:

Example :

textThis compound + Ethanol → Ethyl thiolcarbamate

Catalyst : Triethylamine or pyridine .

Key Research Findings

- Microwave Optimization : Microwave-assisted reactions enhance yields (e.g., 89% for desulfurization) while reducing reaction times from hours to minutes .

- Heterocycle Diversity : The compound forms oxatriazepines, triazolines, and thioureas, demonstrating versatility in heterocyclic synthesis .

- Stability Considerations : Reacts with water, alcohols, and amines, necessitating anhydrous conditions for storage and reactions .

Applications De Recherche Scientifique

Anticancer Applications

DMPITC has been investigated for its anticancer properties, particularly in combination with other therapeutic agents. Research indicates that isothiocyanates can inhibit cancer cell proliferation and induce apoptosis through various mechanisms:

- Mechanism of Action :

- Case Studies :

Neuroprotective Effects

Emerging research suggests that DMPITC may also possess neuroprotective properties:

- Oxidative Stress Reduction :

- Mechanisms :

Other Health Benefits

In addition to its anticancer and neuroprotective effects, DMPITC has been associated with several other health benefits:

- Antidiabetic Properties :

- Cardioprotective Effects :

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3,5-Dimethoxyphenyl isothiocyanate involves the inhibition of key molecular pathways. It is believed to exert its effects by inhibiting the nuclear factor-κB (NF-κB) and cyclooxygenase-2 (COX-2) pathways, which play crucial roles in regulating inflammation and cancer development . This inhibition leads to reduced expression of pro-inflammatory cytokines and other mediators involved in disease progression.

Comparaison Avec Des Composés Similaires

- Phenyl isothiocyanate

- 4-Methoxyphenyl isothiocyanate

- 2,5-Dimethoxyphenyl isothiocyanate

Comparison: 3,5-Dimethoxyphenyl isothiocyanate is unique due to the presence of two methoxy groups at the 3 and 5 positions on the phenyl ring. This structural feature imparts distinct chemical properties and reactivity compared to other isothiocyanates. For example, the methoxy groups can influence the compound’s electron density and steric hindrance, affecting its reactivity in nucleophilic substitution and oxidation reactions .

Activité Biologique

3,5-Dimethoxyphenyl isothiocyanate (DMPI) is a compound derived from cruciferous vegetables, recognized for its potential health benefits, particularly in cancer prevention and treatment. This article explores the biological activity of DMPI, focusing on its mechanisms, efficacy against various cancer cell lines, and other pharmacological properties.

- Molecular Formula : C₉H₉N₁O₂S

- Molecular Weight : 195.24 g/mol

- CAS Number : 104968-58-3

DMPI exerts its biological effects primarily through the modulation of several key cellular pathways:

- Inhibition of NF-κB and COX-2 : These pathways are crucial in inflammation and cancer progression. DMPI inhibits these pathways, reducing inflammatory responses and tumor growth .

- Mercapturic Acid Pathway : Upon entering cells, DMPI interacts with glutathione S-transferase (GST), leading to the formation of conjugates that enhance its bioavailability and efficacy .

Anticancer Activity

Research indicates that DMPI demonstrates significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from multiple studies regarding its effectiveness:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 4.18 | |

| PC-3 (Prostate) | 2.9 | |

| AGS (Gastric) | 5.0 | |

| OVCAR-3 (Ovarian) | 6.0 |

Case Studies

- Cytotoxicity in MCF-7 and PC-3 Cells : A study demonstrated that DMPI exhibited lower IC₅₀ values compared to standard chemotherapeutics like doxorubicin, indicating superior potency .

- Combination Therapy : Research suggests that combining DMPI with other isothiocyanates could enhance anticancer effects, particularly in multi-drug resistant cancer cells .

Additional Biological Activities

Beyond its anticancer properties, DMPI has shown promise in other areas:

Propriétés

IUPAC Name |

1-isothiocyanato-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-11-8-3-7(10-6-13)4-9(5-8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUHOOASBHTEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=C=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146895 | |

| Record name | 3,5-Dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104968-58-3 | |

| Record name | 3,5-Dimethoxyphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104968583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethoxyphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.